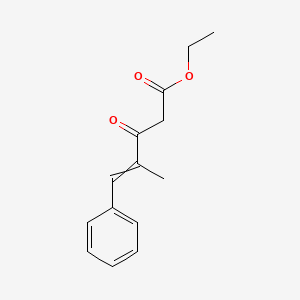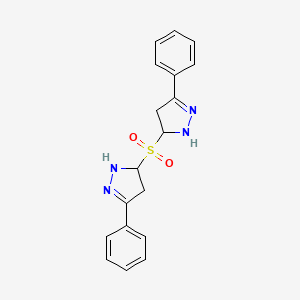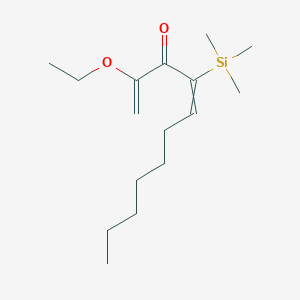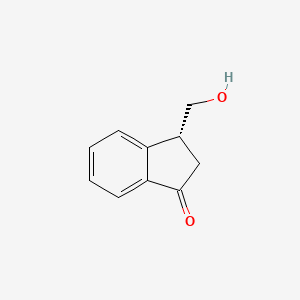
2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene is a complex organic compound characterized by its triphenylene core and multiple brominated butoxy side chains
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene typically involves the reaction of triphenylene with 4,4,4-tribromobutyl bromide under specific conditions. The process generally requires a solvent such as dichloromethane and a catalyst like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the triphenylene core with the brominated butoxy groups .
Industrial Production Methods
化学反応の分析
Types of Reactions
2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine-substituted triphenylene derivative, while oxidation might produce a triphenylene oxide.
科学的研究の応用
2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing larger, more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism by which 2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene exerts its effects is primarily through its ability to interact with other molecules via its brominated butoxy groups. These interactions can influence molecular pathways and targets, making it useful in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
2,3,6,7,10,11-Hexakis(4-formylphenyl)triphenylene: Similar in structure but with formyl groups instead of brominated butoxy groups.
2,3,6,7,10,11-Hexakis(4-aminophenyl)triphenylene: Contains amino groups instead of brominated butoxy groups.
Uniqueness
2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene is unique due to its multiple brominated butoxy side chains, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific molecular interactions and stability.
特性
CAS番号 |
603132-12-3 |
|---|---|
分子式 |
C42H42Br18O6 |
分子量 |
2081.0 g/mol |
IUPAC名 |
2,3,6,7,10,11-hexakis(4,4,4-tribromobutoxy)triphenylene |
InChI |
InChI=1S/C42H42Br18O6/c43-37(44,45)7-1-13-61-31-19-25-26(20-32(31)62-14-2-8-38(46,47)48)28-22-34(64-16-4-10-40(52,53)54)36(66-18-6-12-42(58,59)60)24-30(28)29-23-35(65-17-5-11-41(55,56)57)33(21-27(25)29)63-15-3-9-39(49,50)51/h19-24H,1-18H2 |
InChIキー |
BHAIAMGVOCTWPV-UHFFFAOYSA-N |
正規SMILES |
C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1OCCCC(Br)(Br)Br)OCCCC(Br)(Br)Br)OCCCC(Br)(Br)Br)OCCCC(Br)(Br)Br)OCCCC(Br)(Br)Br)OCCCC(Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzo[f]quinoline, 1-(3-chlorophenyl)-3-(2-thienyl)-](/img/structure/B12587487.png)

![4-Iodo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene](/img/structure/B12587508.png)
![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]](/img/structure/B12587510.png)



![3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B12587542.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)-](/img/structure/B12587553.png)
![Spiro[3.6]dec-2-en-1-one, 3-ethoxy-](/img/structure/B12587556.png)
